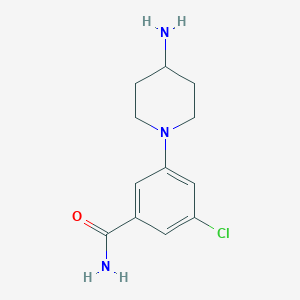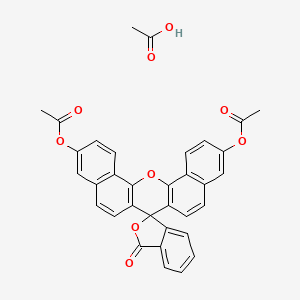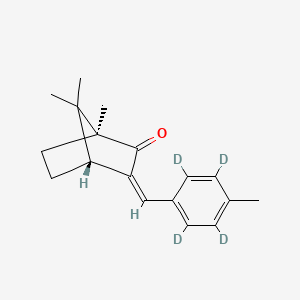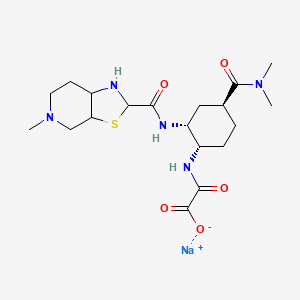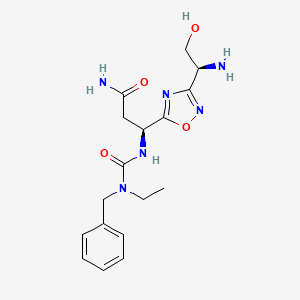
11,13-Tetradecadien-1-ol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-11,13-Tetradecadienyl acetate is an organic compound that belongs to the class of acetates. It is characterized by the presence of a tetradecadienyl chain with double bonds at the 11th and 13th positions in the E-configuration, and an acetate functional group. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-11,13-Tetradecadienyl acetate typically involves the following steps:
Formation of the Tetradecadienyl Chain: This can be achieved through a series of reactions starting from simpler alkenes or alkynes. The double bonds are introduced at the desired positions using methods such as Wittig reactions or olefin metathesis.
Introduction of the Acetate Group: The tetradecadienyl chain is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of (E)-11,13-Tetradecadienyl acetate may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-11,13-Tetradecadienyl acetate can undergo various chemical reactions, including:
Oxidation: The double bonds in the tetradecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of nucleophiles.
Major Products
Oxidation: Epoxides or diols depending on the specific oxidizing agent used.
Reduction: Saturated tetradecanyl acetate.
Substitution: Various esters or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-11,13-Tetradecadienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in the study of pheromones and insect behavior, as it is a component of the sex pheromones of certain moth species.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism by which (E)-11,13-Tetradecadienyl acetate exerts its effects depends on its application:
Insect Pheromones: It interacts with specific receptors in the olfactory system of insects, triggering behavioral responses such as mating.
Drug Delivery: The acetate group can be hydrolyzed by esterases in the body, releasing the active compound at the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-11,13-Tetradecadienyl acetate: Similar structure but with Z-configuration double bonds.
(E)-9,11-Tetradecadienyl acetate: Double bonds at different positions.
(E)-11,13-Tetradecadienol: Alcohol instead of acetate group.
Uniqueness
(E)-11,13-Tetradecadienyl acetate is unique due to its specific double bond configuration and the presence of the acetate group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.
Eigenschaften
CAS-Nummer |
1439124-93-2 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
[(11E)-tetradeca-11,13-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-5H,1,6-15H2,2H3/b5-4+ |
InChI-Schlüssel |
FNGLZFYTQNKDJT-SNAWJCMRSA-N |
Isomerische SMILES |
CC(=O)OCCCCCCCCCC/C=C/C=C |
Kanonische SMILES |
CC(=O)OCCCCCCCCCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
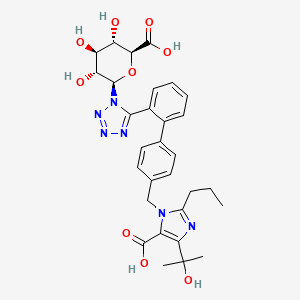
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
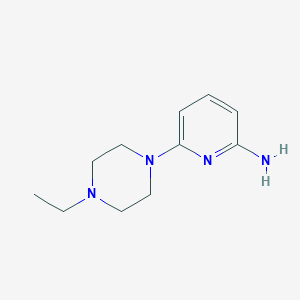
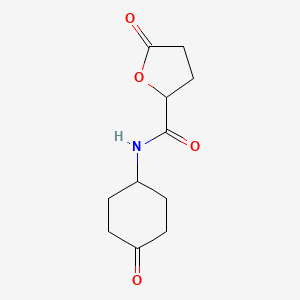

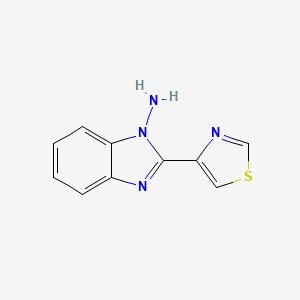
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
